7-(3-ethoxy-4-hydroxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
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Overview
Description
7-(3-Ethoxy-4-hydroxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-ethoxy-4-hydroxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-(3-Ethoxy-4-hydroxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
7-(3-Ethoxy-4-hydroxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions with biomolecules.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 7-(3-ethoxy-4-hydroxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. The compound’s structure allows it to bind to enzymes or receptors, influencing their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[3,2-b]pyridine derivatives and trifluoromethyl-substituted aromatic compounds. Examples include:
- 4-(Trifluoromethyl)pyridine-3-carboxylic acid
- Ethyl 1-(4-methoxyphenyl)-6-(4-iodophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Uniqueness
The uniqueness of 7-(3-ethoxy-4-hydroxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid lies in its combination of functional groups and structural features. The presence of both ethoxy and trifluoromethyl groups, along with the pyrrolo[3,2-b]pyridine core, provides distinct chemical and biological properties that differentiate it from other compounds.
Properties
Molecular Formula |
C23H19F3N2O5 |
---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
7-(3-ethoxy-4-hydroxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C23H19F3N2O5/c1-2-33-18-8-12(6-7-17(18)29)15-10-19(30)27-20-16(22(31)32)11-28(21(15)20)14-5-3-4-13(9-14)23(24,25)26/h3-9,11,15,29H,2,10H2,1H3,(H,27,30)(H,31,32) |
InChI Key |
IIVZSDMLFHLYIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2CC(=O)NC3=C2N(C=C3C(=O)O)C4=CC=CC(=C4)C(F)(F)F)O |
Origin of Product |
United States |
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